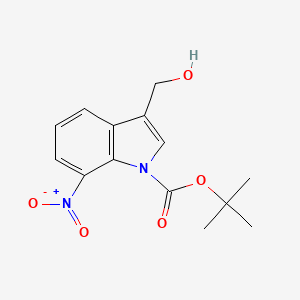

tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-7-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)10-5-4-6-11(12(10)15)16(19)20/h4-7,17H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGICZVMKUNGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654329 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-15-8 | |

| Record name | 1,1-Dimethylethyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate is a chemical compound with significant potential in medicinal chemistry, particularly due to its biological activities. This compound belongs to the indole family, which is known for various pharmacological properties, including anticancer and antimicrobial activities.

- Molecular Formula : C14H16N2O5

- Molecular Weight : 292.287 g/mol

- CAS Number : 914349-15-8

Biological Activity

The biological activity of this compound has been explored in various studies, revealing promising results in several areas:

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. For instance, a study demonstrated that derivatives of indole, including this compound, showed effective inhibition of tumor growth in vivo. Specifically, it was found to induce apoptosis in cancer cell lines, such as MCF cells, with a reported IC50 value of approximately 25.72 µM .

Table 1: Summary of Anticancer Activity

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF Cells | 25.72 ± 3.95 | Induction of apoptosis |

| Drug 2 (related indole) | U87 Glioblastoma | 45.2 ± 13.0 | Cytotoxicity |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary screening showed efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, making it a candidate for further development in antimicrobial therapies .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 40 | Strong |

| Escherichia coli | 200 | Moderate |

| Pseudomonas aeruginosa | 500 | Weak |

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- In vitro Studies : A comprehensive assessment of various derivatives indicated that modifications on the indole structure could enhance anticancer activity significantly. The study highlighted the importance of substituents in determining the compound's effectiveness against cancer cells .

- In vivo Studies : Animal models have shown that compounds similar to this compound can effectively suppress tumor growth and promote apoptosis in malignant cells, further validating their potential as therapeutic agents .

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may interfere with microtubule dynamics in cancer cells, leading to cell cycle arrest and subsequent apoptosis .

Scientific Research Applications

Medicinal Chemistry

The compound is utilized as a building block in the synthesis of various pharmaceuticals. Its structural properties allow for modifications that can enhance biological activity, making it a valuable precursor in drug discovery.

Research indicates that tert-butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines, making it a candidate for further pharmacological evaluation.

Synthetic Methodologies

The compound serves as a versatile intermediate in organic synthesis. It has been employed in the development of new synthetic methodologies, including:

- Reactions with electrophiles : The hydroxymethyl group can participate in nucleophilic substitution reactions.

- Formation of complex indole derivatives : It is used to synthesize more complex structures that may have enhanced biological activities.

Table 1: Preparation and Stock Solution Data

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 3.421 mL | 17.106 mL | 34.212 mL |

| 5 mM | 0.684 mL | 3.421 mL | 6.842 mL |

| 10 mM | 0.342 mL | 1.710 mL | 3.421 mL |

This table illustrates the preparation of stock solutions necessary for experimental applications.

| Study Type | Findings |

|---|---|

| Anticancer Studies | Inhibition of cell proliferation in vitro |

| Antimicrobial Tests | Effective against Gram-positive bacteria |

| Mechanism of Action | Interaction with specific enzyme targets |

Case Study 1: Anticancer Activity

In a study conducted by researchers at [source], this compound was tested against various cancer cell lines, including breast and colon cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. The results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at lower concentrations compared to traditional antibiotics, highlighting its potential use in treating bacterial infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate can be contextualized against analogous indole-carboxylate derivatives. Below is a comparative analysis based on substituent positions, reactivity, and applications:

Substituent Position and Functional Group Variations

Structural and Analytical Considerations

- Crystallography : Tools like SHELXL and ORTEP-III are critical for resolving indole derivatives’ crystal structures. For example, the tert-butyl group’s bulkiness in such compounds often induces specific packing arrangements, affecting solubility and crystallinity.

- NMR Data : Analogues like those in and exhibit distinct ¹H/¹³C NMR shifts. The target compound’s nitro group would deshield adjacent protons, whereas bromo or methoxy substituents induce characteristic splitting patterns .

Table 1: Key Physicochemical Properties

Preparation Methods

Starting Materials

- Commercially available indole or substituted indole derivatives.

- Reagents for nitration: typically fuming nitric acid and sulfuric acid.

- Reagents for Boc protection: di-tert-butyl dicarbonate (Boc2O).

- Hydroxymethylation reagents: formaldehyde sources or hydroxymethylating agents.

- Solvents: dichloromethane, dimethyl sulfoxide (DMSO), or other polar aprotic solvents.

Nitration of Indole Derivative

- The 7-nitro substituent is introduced via electrophilic aromatic substitution using nitrating agents such as fuming nitric acid in sulfuric acid.

- Careful control of temperature and reaction time is necessary to avoid over-nitration or decomposition.

- The regioselectivity favors substitution at the 7-position due to electronic and steric effects of the indole ring system.

Protection of Indole Nitrogen (Boc Protection)

- The indole nitrogen is protected by reaction with di-tert-butyl dicarbonate under basic conditions.

- This step prevents unwanted side reactions at the nitrogen during subsequent functionalization.

- The Boc group also improves compound stability and solubility.

Hydroxymethylation at the 3-Position

- Hydroxymethylation is achieved by reacting the 3-position of the indole with formaldehyde or paraformaldehyde under acidic or basic catalysis.

- This introduces the hydroxymethyl (-CH2OH) substituent selectively at the 3-position.

- The reaction conditions are optimized to maximize yield and minimize side products.

Representative Synthetic Route (Literature-Based)

While explicit synthetic protocols for this compound are limited in open literature, analogous indole derivatives have been synthesized following similar routes, as reported in medicinal chemistry research (ACS Publications) and patent literature:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nitration | Fuming HNO3 / H2SO4, 0–5°C | 7-Nitroindole derivative |

| 2 | Boc Protection | Boc2O, base (e.g., triethylamine), DCM | tert-Butyl carbamate protected indole |

| 3 | Hydroxymethylation | Formaldehyde, acid/base catalyst, solvent | 3-(Hydroxymethyl) substituted indole |

This approach is supported by the synthesis of related tert-butyl indole derivatives with nitro and hydroxymethyl groups, as outlined in medicinal chemistry studies focusing on indole functionalization.

Preparation of Stock Solutions for Research Use

For experimental and research applications, the compound is typically supplied as a solid and prepared into stock solutions with precise molarity for biological assays or chemical studies. According to GlpBio data:

| Amount of Compound (mg) | Solvent Volume for 1 mM (mL) | Solvent Volume for 5 mM (mL) | Solvent Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 3.4213 | 0.6843 | 0.3421 |

| 5 | 17.1063 | 3.4213 | 1.7106 |

| 10 | 34.2126 | 6.8425 | 3.4213 |

- Solvents used include DMSO, PEG300, Tween 80, corn oil, or water, depending on solubility and application.

- Solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.

- Heating to 37°C and ultrasonic treatment can enhance solubility during preparation.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C14H16N2O5 |

| Molecular Weight | 292.29 g/mol |

| Key Functional Groups | Indole, Boc carbamate, Nitro (7-position), Hydroxymethyl (3-position) |

| Nitration Conditions | Fuming HNO3 / H2SO4, low temperature (0–5°C) |

| Boc Protection Reagents | Di-tert-butyl dicarbonate, base (e.g., Et3N) |

| Hydroxymethylation Agent | Formaldehyde or paraformaldehyde |

| Purification Method | Chromatography (e.g., silica gel) |

| Storage Conditions | Dry, sealed, -80°C (up to 6 months) |

| Solubility Enhancement | Heating to 37°C, ultrasonic bath |

Q & A

Q. What are the key steps in synthesizing tert-butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the indole core. Critical steps include:

- Nitration : Introducing the nitro group at the 7-position under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration.

- Hydroxymethylation : Installing the hydroxymethyl group at the 3-position via formylation followed by reduction (e.g., NaBH₄).

- Boc Protection : Protecting the indole nitrogen using di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF. Optimization focuses on temperature control (0–25°C), stoichiometry (1.2–1.5 equivalents for nitro agents), and purification via column chromatography (silica gel, EtOAc/hexane) .

Q. How is the structural integrity of this compound confirmed after synthesis?

Characterization employs:

- ¹H/¹³C NMR : Peaks at δ ~8.2 ppm (aromatic protons adjacent to nitro group) and δ ~4.5 ppm (hydroxymethyl CH₂) confirm substitution patterns.

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., C₁₄H₁₆N₂O₅: 292.1056).

- FT-IR : Bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1680 cm⁻¹ (Boc carbonyl) .

Advanced Research Questions

Q. How can contradictory crystallography data for this compound be resolved during structural refinement?

Discrepancies in X-ray diffraction data (e.g., thermal parameters or occupancy) are addressed using:

- SHELXL Refinement : Apply restraints for disordered atoms (e.g., tert-butyl groups) and anisotropic refinement for heavy atoms (nitrogen, oxygen).

- Twinned Data Handling : Use the TWIN/BASF commands in SHELX for pseudo-merohedral twinning, common in nitro-substituted indoles. Validation tools (e.g., PLATON, CheckCIF) ensure compliance with IUCr standards .

Q. What mechanistic insights explain the reactivity of the hydroxymethyl and nitro groups in cross-coupling reactions?

- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the 5-position. Reductive conditions (e.g., H₂/Pd-C) convert it to NH₂, enabling further functionalization.

- Hydroxymethyl Group : Susceptible to oxidation (e.g., MnO₂ → aldehyde) or esterification (e.g., Ac₂O → acetylated derivative). Kinetic studies (e.g., monitoring by HPLC) reveal pH-dependent stability of the hydroxymethyl group under basic conditions .

Q. How do substituent variations on the indole core affect biological activity?

A comparative analysis of analogs (Table 1) shows:

| Compound | Substituents | Key Properties |

|---|---|---|

| This compound | 7-NO₂, 3-CH₂OH | High solubility, moderate CYP450 inhibition |

| tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 4-CHO, 5-OCH₃ | Enhanced electrophilicity; antiviral activity |

| tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | Azetidine core | Improved metabolic stability |

Methodological Guidance

Q. What strategies mitigate side reactions during Boc deprotection?

- Acidic Conditions : Use TFA/DCM (1:1) at 0°C to minimize carbocation formation from tert-butyl groups.

- Quenching : Neutralize with aqueous NaHCO₃ immediately post-deprotection to prevent indole ring oxidation.

- Monitoring : Track reaction progress via TLC (Rf shift from 0.6 to 0.2 in EtOAc/hexane) .

Q. How is computational modeling applied to predict reactivity or binding modes?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study nitro group resonance effects.

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., kinase ATP-binding sites).

- MD Simulations : Assess solvation dynamics of the hydroxymethyl group in aqueous PBS buffers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic vs. crystallographic data?

If NMR suggests a planar indole ring but X-ray shows puckering:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.